In Vivo Anticonvulsant Potency: ED50 in Rat MES Model with 4-Fluorophenylpiperazine Pharmacophore
The 4-fluorophenylpiperazine pharmacophore—the identical arylpiperazine moiety present in CAS 299949-38-5—confers superior anticonvulsant potency in the rat oral MES model when compared to 3-chlorophenyl and 3,4-dichlorophenyl analogs. The closest structurally characterized comparator, 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-methyl-3-phenyl-pyrrolidine-2,5-dione (compound 8), demonstrated an ED50 of 7.78 mg/kg. Its 3-chlorophenyl analog (compound 10) showed an ED50 of 27.93 mg/kg, and the 3,4-dichlorophenyl analog (compound 12) showed an ED50 of 15.11 mg/kg [1]. The 4-fluorophenyl derivative was 3.6-fold and 1.9-fold more potent than the 3-chlorophenyl and 3,4-dichlorophenyl analogs, respectively, demonstrating that the para-fluoro substitution on the phenylpiperazine ring provides a quantifiable potency advantage.
| Evidence Dimension | In vivo anticonvulsant potency (ED50) in rat oral MES test |
|---|---|
| Target Compound Data | ED50 = 7.78 mg/kg (compound 8 bearing 4-fluorophenylpiperazine moiety) |
| Comparator Or Baseline | Compound 10 (3-chlorophenyl analog): ED50 = 27.93 mg/kg; Compound 12 (3,4-dichlorophenyl analog): ED50 = 15.11 mg/kg |
| Quantified Difference | 3.6-fold more potent than 3-chlorophenyl analog; 1.9-fold more potent than 3,4-dichlorophenyl analog |
| Conditions | Rat maximal electroshock seizure (MES) test after oral administration |
Why This Matters
For procurement in anticonvulsant drug discovery programs, the 4-fluorophenylpiperazine moiety provides a demonstrable 2–4× potency advantage in the gold-standard in vivo MES model, directly reducing the required dose for seizure protection.
- [1] Kamiński K, Obniska J, Chlebek I, et al. Synthesis and biological properties of new N-Mannich bases derived from 3-methyl-3-phenyl- and 3,3-dimethyl-succinimides. Part V. European Journal of Medicinal Chemistry. 2013;66:12-21. doi:10.1016/j.ejmech.2013.05.011. View Source
